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molecular formula C11H8N4O B8812170 2-(4-Formyl-3-methyl-1H-pyrazol-1-yl)nicotinonitrile

2-(4-Formyl-3-methyl-1H-pyrazol-1-yl)nicotinonitrile

Cat. No. B8812170
M. Wt: 212.21 g/mol
InChI Key: MWHYMCRAIVRANE-UHFFFAOYSA-N
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Patent
US08232289B2

Procedure details

The compound of Preparation 20 is essentially prepared as described in Preparation 19 by using 3-methyl-1H-pyrazole-4-carbaldehyde and 2-fluoropyridine-3-carbonitrile. The title compound is obtained with a yield of 23%. MS (m/z): 213 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH:7]=[O:8])=[CH:5][NH:4][N:3]=1.F[C:10]1[C:15]([C:16]#[N:17])=[CH:14][CH:13]=[CH:12][N:11]=1>>[CH:7]([C:6]1[C:2]([CH3:1])=[N:3][N:4]([C:10]2[C:15]([C:16]#[N:17])=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:5]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NNC=C1C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=CC=C1C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of Preparation 20
CUSTOM
Type
CUSTOM
Details
is essentially prepared
CUSTOM
Type
CUSTOM
Details
as described in Preparation 19

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C(=NN(C1)C1=NC=CC=C1C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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